molecular formula C9H8ClFN2 B13031115 (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile

(3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile

Cat. No.: B13031115
M. Wt: 198.62 g/mol
InChI Key: ROGHOOKDEFHHNU-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile is a chiral organic compound that contains an amino group, a nitrile group, and a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Nitrile Formation: The amine is reacted with a cyanating agent to introduce the nitrile group.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the nitrile group can facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(2-chlorophenyl)propanenitrile
  • (3R)-3-Amino-3-(2-fluorophenyl)propanenitrile
  • (3R)-3-Amino-3-(2-bromophenyl)propanenitrile

Uniqueness

The unique combination of chlorine and fluorine atoms on the phenyl ring of (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-6-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8ClFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1

InChI Key

ROGHOOKDEFHHNU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](CC#N)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC#N)N)F

Origin of Product

United States

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